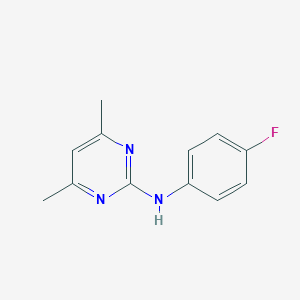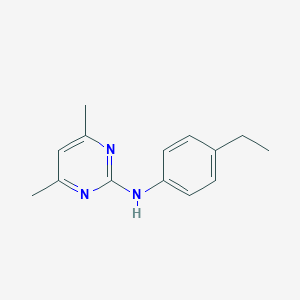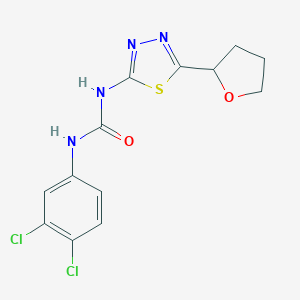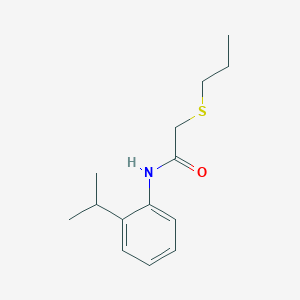![molecular formula C15H17N3O3S B284159 N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide, also known as PSB-1115, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-1115 has been shown to inhibit the activity of several enzymes that are involved in various physiological and pathological processes, making it a promising candidate for the development of novel drugs.
Mechanism of Action
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide exerts its effects by inhibiting the activity of several enzymes, including PARP-1, tankyrase-1, and tankyrase-2. These enzymes are involved in various physiological and pathological processes, including DNA repair, telomere maintenance, and Wnt signaling. By inhibiting the activity of these enzymes, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to have several biochemical and physiological effects, including reducing DNA damage, promoting telomere shortening, and modulating Wnt signaling. These effects are mediated by the inhibition of PARP-1, tankyrase-1, and tankyrase-2, which are involved in these processes. N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has also been shown to reduce the formation of atherosclerotic plaques, which is a major risk factor for cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit the activity of several enzymes. However, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and duration of treatment when using N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in lab experiments.
Future Directions
There are several potential future directions for the study of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. One direction is the development of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide analogs that have improved potency and selectivity. Another direction is the investigation of the therapeutic potential of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, the use of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
Synthesis Methods
The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the synthesis of 4-(propylamino)sulfonyl chloride, which is then reacted with 4-aminonicotinamide to produce N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been extensively studied in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, making it a potential candidate for the development of cancer therapeutics. In cardiovascular disease, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to reduce the formation of atherosclerotic plaques, which are a major risk factor for heart disease. In neurodegenerative disorders, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to protect neurons from damage and improve cognitive function.
properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-7-5-13(6-8-14)18-15(19)12-4-3-10-16-11-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19) |
InChI Key |
TXEMJXIXBLCUBD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)

